molecular formula C11H10F3N3 B13756121 [2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine

[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine

Cat. No.: B13756121
M. Wt: 241.21 g/mol
InChI Key: GJQSZMGVZJSGML-UHFFFAOYSA-N
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Description

[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the trifluoromethyl group in the compound enhances its chemical stability and biological activity.

Preparation Methods

The synthesis of [2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine typically involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol and a base like sodium carbonate . The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the hydrazine group is replaced by other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include solvents like tetrahydrofuran and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is used in the study of biological processes and as a probe to investigate the mechanisms of action of various enzymes and proteins.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals due to its chemical stability and biological activity.

Mechanism of Action

The mechanism of action of [2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine involves its interaction with specific molecular targets and pathways in biological systems. The compound can inhibit the activity of certain enzymes and proteins, leading to various biological effects. For example, it has been shown to inhibit the growth of bacterial and cancer cells by interfering with their metabolic pathways .

Comparison with Similar Compounds

[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. Similar compounds include:

    Quinoline derivatives: These compounds have a similar quinoline core structure but may lack the trifluoromethyl group or have different substituents.

    Hydrazine derivatives: These compounds contain the hydrazine functional group but may have different core structures or substituents.

The uniqueness of this compound lies in its combination of the quinoline core, trifluoromethyl group, and hydrazine functional group, which together contribute to its distinctive chemical and biological properties .

Biological Activity

The compound [2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine is a derivative of quinoline, a class of compounds known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this specific hydrazine derivative, focusing on its synthesis, antimicrobial properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves a multi-step process that typically includes the formation of the quinoline core followed by hydrazine substitution. The presence of the trifluoromethyl group at the 7-position is believed to enhance the compound's biological activity by increasing its lipophilicity and altering its electronic properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinoline, including this compound, exhibit significant antimicrobial activity against various pathogens.

Key Findings:

  • Antibacterial Activity : Compounds similar to this compound have shown promising results against Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating potential as antituberculosis agents .
  • Antifungal Activity : The compound has also been evaluated for antifungal properties, showing effectiveness against strains like Candida albicans and Penicillium chrysogenum. The presence of electron-withdrawing groups such as trifluoromethyl enhances activity against these fungi .

Cytotoxicity and Anticancer Potential

Quinoline derivatives have been extensively studied for their anticancer properties. The hydrazine derivative under consideration has been tested against various cancer cell lines.

Research Insights:

  • Cytotoxic Studies : In vitro studies indicated that related quinoline hydrazones exhibit cytotoxic effects with submicromolar GI50 values across multiple tumor types, including leukemia and non-small cell lung cancer . The structure–activity relationship (SAR) analyses suggest that modifications in the quinoline structure significantly influence cytotoxicity.
  • Mechanism of Action : The proposed mechanism involves the disruption of cellular processes in cancer cells, potentially through the induction of apoptosis or cell cycle arrest .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural FeatureImpact on Activity
Trifluoromethyl GroupIncreases lipophilicity and enhances binding affinity to biological targets
Hydrazine LinkageFacilitates interaction with cellular targets, enhancing cytotoxicity
Substituents on Quinoline RingModifications can significantly alter antibacterial and anticancer potency

Case Studies

  • Antitubercular Activity : A study found that certain quinoline derivatives showed superior anti-tuberculosis activity compared to traditional drugs like rifampin and isoniazid. The incorporation of hydrazine moieties was critical for enhancing efficacy against resistant strains .
  • Cytotoxicity in Cancer Models : In a comprehensive evaluation involving 60 different cancer cell lines, quinoline hydrazones exhibited varied levels of cytotoxicity, with some derivatives achieving IC50 values in the nanomolar range . This highlights their potential as lead compounds in anticancer drug development.

Properties

Molecular Formula

C11H10F3N3

Molecular Weight

241.21 g/mol

IUPAC Name

[2-methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine

InChI

InChI=1S/C11H10F3N3/c1-6-4-10(17-15)8-3-2-7(11(12,13)14)5-9(8)16-6/h2-5H,15H2,1H3,(H,16,17)

InChI Key

GJQSZMGVZJSGML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NN

Origin of Product

United States

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